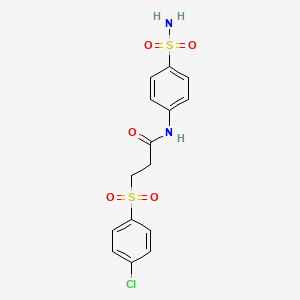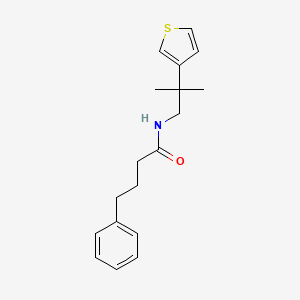
(6-Chloropyridazin-3-yl)-(1,4-oxazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Chloropyridazin-3-yl)-(1,4-oxazepan-4-yl)methanone” is a heterocyclic compound that has attracted significant attention from researchers due to its potential application in various fields such as pharmaceuticals, materials science, and sensor technology. It is a solid substance with a molecular weight of 254.72 .
Synthesis Analysis
The compound has been synthesized and its two stable forms were isolated . The synthesis involved the use of 2,3-Bis(bromomethyl)quinoxaline, N’-(6-chloropyridazin-3-yl)benzohydrazide, K2CO3, and DMF .
Molecular Structure Analysis
The establishment of the structures of the two stable forms of the compound was achieved through B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model . The differences in calculated spectra allowed for the attribution of calculated structures and obtained substances by their 1H and 13C NMR .
Chemical Reactions Analysis
The conformer ratio of the compound correlates with their calculated Gibbs energies . This suggests that the compound can change its conformation under the influence of intermolecular interactions, a fundamental property of many biologically active, especially nitrogen-containing, compounds .
Physical And Chemical Properties Analysis
The compound is a solid substance with a molecular weight of 254.72 . The IUPAC name of the compound is 3-chloro-6-[(4-ethyl-1-piperazinyl)carbonyl]pyridazine .
Scientific Research Applications
Synthesis and Conformational Analysis
The compound 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone has been synthesized and analyzed. Two stable forms of this compound were isolated, and their structures were established using B3LYP geometry, energy, and GIAO/B3LYP NMR calculations. This research is significant in understanding the conformer ratio and Gibbs energies of such compounds (Karkhut et al., 2014).
Anticancer and Antimicrobial Agents
Research on 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating heterocyclic entities such as oxazole, pyrazoline, and pyridine, has shown potential for anticancer and antimicrobial applications. These compounds demonstrated efficacy against cancer cell lines and pathogenic strains, highlighting their potential as pharmaceutical drugs (Katariya et al., 2021).
Molecular Structure Studies
The molecular structure of compounds like fac-[(ppyEt)Re(CO)3Br], derived from pyrroline-pyrazolyl-pyridazine, has been studied. This research provides insights into the intramolecular hydrogen bond and other interactions, contributing to a deeper understanding of the molecular properties (Saldías et al., 2020).
Synthesis of Nonsymmetrically Substituted Bis(azulen-1-yl) Ketones
Research has been conducted on synthesizing unsymmetrically substituted bis(azulen-1-yl)methanones. This study opens avenues for exploring radical and radical-cation recombination, contributing to the field of organic chemistry and synthesis (Sigrist & Hansen, 2010).
Synthesis and Molecular Docking Studies
Compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone have been synthesized and characterized. The molecular docking studies provide valuable insights into the antibacterial activity of these compounds, contributing to the development of new antibacterial agents (Shahana & Yardily, 2020).
Anticancer Evaluation
The synthesis of compounds like (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and their reaction with nucleophiles have been explored for anticancer applications. This research contributes to the development of new anticancer agents (Gouhar & Raafat, 2015).
Safety and Hazards
properties
IUPAC Name |
(6-chloropyridazin-3-yl)-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-9-3-2-8(12-13-9)10(15)14-4-1-6-16-7-5-14/h2-3H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQIFNPFLDFIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

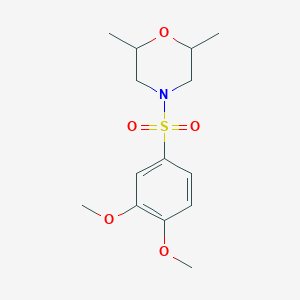
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2427740.png)
![Methyl 5-(2-ethoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2427741.png)
![1-[(2,4-dichlorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazin o[4,3-h]purine-6,8-dione](/img/structure/B2427742.png)
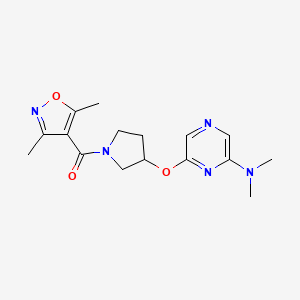
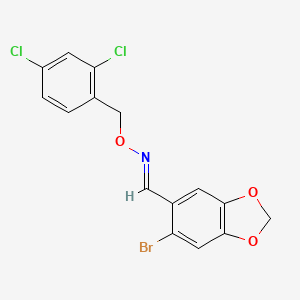

![N-benzyl-N-ethyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2427748.png)
![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2427749.png)
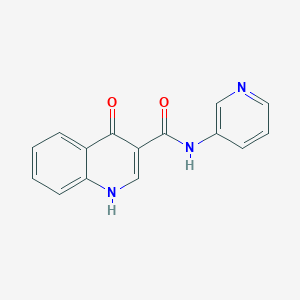
![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2427756.png)
